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molecular formula C9H6FNO3 B2393051 7-Fluoro-2-methylisatoicanhydride CAS No. 97927-92-9

7-Fluoro-2-methylisatoicanhydride

Cat. No. B2393051
M. Wt: 195.149
InChI Key: UXNYABUCCNUIIF-UHFFFAOYSA-N
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Patent
US04659718

Procedure details

A stirred solution of 7-fluoro-1H-3,1-benzoxazine-2,4-dione (9.0 g) in dimethylacetamide (100 ml) at 18.5° was treated portionwise with sodium hydride (80% dispersion in mineral oil, 1.65 ) during 10 minutes. The mixture was stirred for a further 75 minutes. Methyl iodide (7.81 g) was then added dropwise to the stirred mixture during 5 minutes and the mixture was stirred for a further 18.5 hours at ambient temperature. Solvent (60 ml) was removed by distillation in vacuo. The residue was cooled to 3° and poured into ice-water. The resulting precipitate was collected, dried in vacuo and recrystallised from dichloromethane to give 7-fluoro-1-methyl-1H-3,1-benzoxazine-2,4-dione m.p. 158°-159.5°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=[O:11])[O:7][C:8](=[O:10])[NH:9][C:4]=2[CH:3]=1.[H-].[Na+].[CH3:16]I>CC(N(C)C)=O>[F:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=[O:11])[O:7][C:8](=[O:10])[N:9]([CH3:16])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC2=C(C(OC(N2)=O)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
7.81 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 18.5 hours at ambient temperature
Duration
18.5 h
CUSTOM
Type
CUSTOM
Details
Solvent (60 ml) was removed by distillation in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 3°
ADDITION
Type
ADDITION
Details
poured into ice-water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised from dichloromethane

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
FC1=CC2=C(C(OC(N2C)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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